ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
Description
This compound belongs to the dihydropyrimidine carboxylate family, characterized by a pyrimidine ring substituted with a sulfanyl group linked to a 4-fluorophenyl carbamoyl methyl moiety. Its structure includes:
- Ethyl ester group at position 3.
- 6-methyl substituent and 2-oxo group on the pyrimidine ring.
Dihydropyrimidine derivatives are often synthesized via Biginelli-like multicomponent reactions and are studied for their pharmacological activities, including anticancer and antimicrobial properties .
Properties
IUPAC Name |
ethyl 4-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4S/c1-3-24-15(22)13-9(2)18-16(23)20-14(13)25-8-12(21)19-11-6-4-10(17)5-7-11/h4-7H,3,8H2,1-2H3,(H,19,21)(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTATSUDMOWHHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a suitable nucleophile.
Thioether formation: The final step involves the formation of the thioether linkage, which can be achieved through a nucleophilic substitution reaction with a thiol compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles such as amines or thiols can replace the fluorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Anti-inflammatory Agents
Dihydropyrimidinones, including this compound, have been investigated for their anti-inflammatory properties. Studies have shown that modifications in the chemical structure can enhance anti-inflammatory activity. For instance, compounds with specific substitutions on the pyrimidine ring demonstrated significant efficacy in reducing inflammation in animal models, comparable to standard anti-inflammatory drugs like diclofenac sodium .
Antihypertensive Activity
Research indicates that dihydropyrimidinones can act as antihypertensive agents. A study involving a series of synthesized compounds similar to ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate showed that certain derivatives exhibited potent antihypertensive effects when tested against standard drugs like nifedipine. The structure-activity relationship (SAR) highlighted the importance of electron-donating groups in enhancing activity .
Anticonvulsant Properties
The anticonvulsant potential of dihydropyrimidinones has also been explored. In one study, various derivatives were screened for their ability to prevent seizures induced by electrical stimulation in animal models. Certain compounds demonstrated significant anticonvulsant activity, suggesting that modifications in the molecular structure can lead to enhanced therapeutic effects .
Antiviral Activity
Emerging research suggests that N-Heterocycles, including derivatives of dihydropyrimidinones, may possess antiviral properties. The mechanism often involves interference with viral replication processes, making these compounds potential candidates for antiviral drug development .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the dihydropyrimidinone core.
- Introduction of the carbamoyl and sulfanyl groups.
- Final esterification to yield the ethyl ester form.
Recent advancements in synthetic methodologies have allowed for more efficient production of these compounds through multicomponent reactions (MCRs), which streamline the synthesis process and improve yields .
Case Study 1: Anti-inflammatory Activity Evaluation
In a study evaluating anti-inflammatory effects, a series of dihydropyrimidinones were administered to rats subjected to carrageenan-induced paw edema. The results indicated that specific structural modifications led to a significant reduction in inflammation compared to controls treated with standard anti-inflammatory medications .
Case Study 2: Antihypertensive Screening
Another investigation involved screening a library of dihydropyrimidinone derivatives for antihypertensive activity using a tail-cuff method to measure systolic blood pressure in rats. The study identified several potent compounds with improved efficacy over traditional treatments .
Mechanism of Action
The mechanism of action of ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and analogous pyrimidine derivatives:
Key Structural and Functional Differences:
Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl (CF₃) groups in and increase lipophilicity and metabolic resistance compared to the target compound’s fluorine atom .
Biological Activity: Compounds with trifluoromethyl groups (e.g., ) are often explored in cancer research due to enhanced membrane permeability . Phenoxyphenyl derivatives () show pesticidal activity, suggesting the target compound’s carbamoyl group could be optimized for similar applications .
Crystallographic Data :
- The tetrahydropyrimidine ring in adopts a puckered conformation, while the dihydropyrimidine core in the target compound is likely planar, affecting packing efficiency and stability .
Biological Activity
Ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 395.45 g/mol. The compound features a pyrimidine core, which is known for its diverse biological activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Research indicates that pyrimidine derivatives often exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .
- Anticancer Potential : Some studies suggest that pyrimidine derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. For example, similar compounds have been evaluated for their cytotoxic effects on cancer cell lines such as MCF-7 and A431 .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, derivatives with similar structures have been tested for their inhibitory effects on cholinesterases and cyclooxygenases, which are relevant in neurodegenerative diseases and inflammation .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive and negative bacteria | |
| Anticancer | Cytotoxicity against MCF-7 cell line | |
| Enzyme Inhibition | Inhibition of cholinesterases |
Detailed Research Insights
- Antimicrobial Studies : A study focused on the synthesis of 4-thiazolidinone derivatives demonstrated that compounds with a pyrimidine structure exhibited moderate to good antimicrobial activity against various pathogens at concentrations ranging from 100 to 1600 µg/mL . This suggests that this compound may have similar potential.
- Cytotoxicity Evaluation : In vitro studies have shown that certain pyrimidine derivatives can significantly inhibit the growth of cancer cell lines. For example, compounds with structural similarities to this compound were found to have IC50 values indicating effective cytotoxicity against MCF-7 cells .
- Enzyme Interaction Studies : Molecular docking studies have revealed that compounds like ethyl 4-(4-fluorophenyl)-6-methylpyrimidine derivatives interact effectively with enzyme targets through hydrogen bonding and hydrophobic interactions. These interactions are crucial for the observed biological activities .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 4-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including:
Intermediate Preparation : Reacting 4-fluorophenylcarbamoylmethylthiol with a functionalized aldehyde (e.g., 4-hydroxybenzaldehyde derivatives) under acidic or basic catalysis to form the sulfanyl intermediate .
Cyclization : Condensation with ethyl acetoacetate or analogous β-keto esters under reflux conditions (e.g., ethanol or DCM as solvents) to form the dihydropyrimidine ring .
- Optimization Strategies :
- Use high-purity reagents and anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to identify optimal quenching points.
- Adjust temperature (typically 60–80°C) and catalyst loading (e.g., p-toluenesulfonic acid) to improve yield (reported yields: 50–75%) .
Q. How can the molecular structure and purity of this compound be validated?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm, methyl groups at δ 2.1–2.3 ppm) .
- FT-IR : Verify carbonyl (C=O at ~1700 cm⁻¹) and thiourea (C=S at ~1250 cm⁻¹) functionalities .
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths/angles (e.g., C-S bond: ~1.8 Å; dihedral angles of the fluorophenyl group: 15–25°) .
- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) to achieve ≥95% purity; validate with mass spectrometry (ESI-MS: [M+H]⁺ calculated for C₁₇H₁₇FN₃O₃S: 378.09) .
Advanced Research Questions
Q. What computational and experimental strategies can elucidate the reaction mechanism of sulfanyl group incorporation?
- Methodological Answer :
- Density Functional Theory (DFT) : Model the nucleophilic attack of the sulfanyl group on the pyrimidine ring to calculate activation energies and transition states .
- Kinetic Studies : Perform time-resolved NMR or UV-Vis spectroscopy to track intermediate formation (e.g., thiourea intermediates) under varying pH and solvent polarities .
- Isotopic Labeling : Use ³⁴S-labeled reagents to trace sulfur incorporation pathways via MS/MS fragmentation .
Q. How can researchers design experiments to evaluate the compound’s potential kinase inhibition activity?
- Methodological Answer :
- In Vitro Assays :
- Kinase Profiling : Use ADP-Glo™ kinase assays against a panel of kinases (e.g., CDK2, EGFR) at varying concentrations (1–100 μM) to determine IC₅₀ values .
- Binding Affinity : Perform surface plasmon resonance (SPR) to measure dissociation constants (KD) with purified kinase domains .
- Molecular Docking : Align the compound’s 3D structure (from SC-XRD) with kinase active sites (e.g., PDB: 1ATP) using AutoDock Vina; prioritize residues (e.g., hinge region) for mutagenesis studies .
Q. How should researchers address contradictions in reported biological activities of structurally analogous dihydropyrimidines?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-fluorophenyl vs. 3-bromophenyl) on bioactivity using standardized assays (e.g., MIC for antimicrobial activity) .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify trends (e.g., electron-withdrawing groups enhancing kinase inhibition) .
- Reproducibility Checks : Validate conflicting results under controlled conditions (e.g., identical cell lines, ATP concentrations) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
